
Diethyl N-(phenylcarbamothioyl)phosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl N-(phenylcarbamothioyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group This compound is known for its unique chemical structure, which includes a phosphoramidate linkage (P-N) and a phenylcarbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl N-(phenylcarbamothioyl)phosphoramidate typically involves the reaction of diethyl phosphite with phenyl isothiocyanate in the presence of a base such as potassium tert-butoxide. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature, resulting in high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions: Diethyl N-(phenylcarbamothioyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can modify the phenylcarbamothioyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoramidate oxides, while substitution reactions can produce various phosphoramidate derivatives .
科学的研究の応用
Diethyl N-(phenylcarbamothioyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of protease inhibitors.
Industry: It is used in the synthesis of various organophosphorus compounds with industrial applications
作用機序
The mechanism of action of diethyl N-(phenylcarbamothioyl)phosphoramidate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound’s ability to mimic natural substrates makes it a valuable tool in studying enzyme mechanisms and developing inhibitors .
類似化合物との比較
Diethyl phenylcarbamothioyl phosphonate: Similar in structure but differs in the presence of a phosphonate group instead of a phosphoramidate group.
Phosphoarginine and phosphocreatine: Naturally occurring phosphoramidate compounds involved in energy storage in biological systems.
Uniqueness: Diethyl N-(phenylcarbamothioyl)phosphoramidate is unique due to its specific combination of a phosphoramidate linkage and a phenylcarbamothioyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
特性
CAS番号 |
65088-78-0 |
|---|---|
分子式 |
C11H17N2O3PS |
分子量 |
288.31 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-3-phenylthiourea |
InChI |
InChI=1S/C11H17N2O3PS/c1-3-15-17(14,16-4-2)13-11(18)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,12,13,14,18) |
InChIキー |
UIJCQAWIPDUFBT-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(NC(=S)NC1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
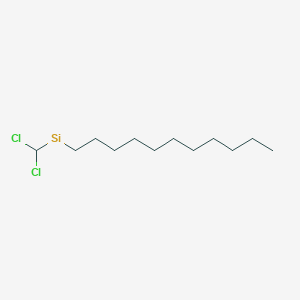
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
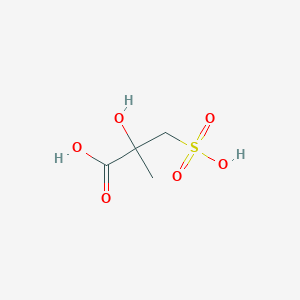
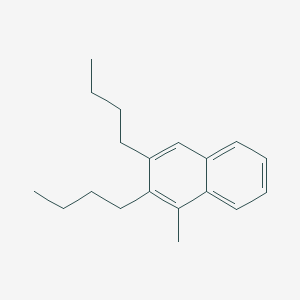
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
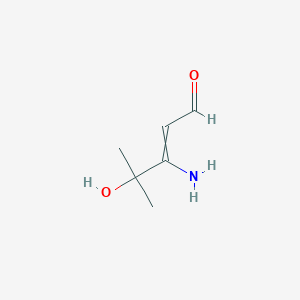
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
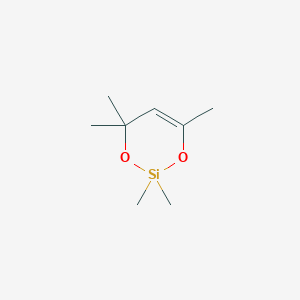
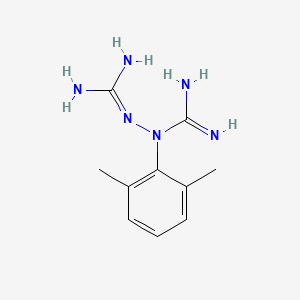
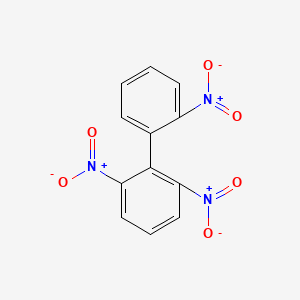

![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
